An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-4-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-4-ol for Researchers and Drug Development Professionals
Introduction
3-Methyl-[1,1'-biphenyl]-4-ol, also known by its IUPAC name 2-methyl-4-phenylphenol, is an aromatic organic compound belonging to the biphenyl class. Biphenyls and their hydroxylated derivatives are significant structural motifs in medicinal chemistry, materials science, and organic synthesis[1]. This class of compounds has garnered attention for its presence in biologically active molecules and its utility as a versatile building block for more complex structures. This guide provides a comprehensive technical overview of 3-Methyl-[1,1'-biphenyl]-4-ol, including its chemical identity, properties, potential synthesis strategies, and a detailed analysis of its safety and handling protocols, tailored for professionals in research and development.
Chemical Identity and Core Properties
The foundational step in working with any chemical is to confirm its identity and understand its fundamental physicochemical properties.
Identifiers
This compound is uniquely identified by its CAS Registry Number and can be referred to by several synonyms.
| Identifier | Value | Source |
| CAS Registry Number | 30451-49-1 | [2][3] |
| IUPAC Name | 2-methyl-4-phenylphenol | [3] |
| Synonyms | 3-Methyl-[1,1'-biphenyl]-4-ol, [1,1'-Biphenyl]-4-ol, 3-methyl- | [3] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| InChIKey | WWDJZBIPKJNQBZ-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The properties of 3-Methyl-[1,1'-biphenyl]-4-ol dictate its behavior in various solvents and its potential for interaction with biological systems. While experimental data for some properties are not widely published, computed values provide useful estimates for research applications.
| Property | Value | Notes |
| Physical Form | White to yellow powder or crystals. | Based on supplier information. |
| XLogP3 | 3.6 | A computed value indicating moderate lipophilicity.[3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Manufacturing
The synthesis of unsymmetrical biaryls like 3-Methyl-[1,1'-biphenyl]-4-ol is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials[4].
Proposed Synthesis Route: Suzuki-Miyaura Coupling
A plausible and efficient laboratory-scale synthesis involves the coupling of an aryl halide with an arylboronic acid. In this case, 4-bromo-2-methylphenol would be a suitable aryl halide to couple with phenylboronic acid.
Reaction Scheme: 4-bromo-2-methylphenol + Phenylboronic acid ---(Pd Catalyst, Base, Solvent)--> 3-Methyl-[1,1'-biphenyl]-4-ol
The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and purity. A common system involves a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent mixture like toluene/water or dioxane/water[5][6].
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies[4].
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Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-bromo-2-methylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water. To this stirred mixture, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~1-3 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-Methyl-[1,1'-biphenyl]-4-ol.
Caption: Safe Handling and Emergency Logic Diagram.
First Aid Measures
These measures are based on the compound's GHS classification and standard laboratory practice.
-
If Inhaled (P261): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.
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If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
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If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled as hazardous chemical waste.
Conclusion
3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) is a moderately hazardous chemical with significant potential as a building block in synthetic and medicinal chemistry. Its structural similarity to biologically active hydroxylated biphenyls makes it a compound of interest for toxicological and pharmacological research. Professionals handling this substance must employ stringent safety measures, including appropriate engineering controls and personal protective equipment, to mitigate the risks of irritation and acute oral toxicity. Further research into its specific biological activities and applications is warranted to fully realize its potential in the field of drug development.
References
-
Letcher, R. J., et al. (2000). Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. In The Handbook of Environmental Chemistry. Available at: [Link]
-
Nakagawa, Y., et al. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed. Available at: [Link]
-
Cenmed Enterprises. (n.d.). 3-Methyl-[1,1'-biphenyl]-4-ol (C007B-224484). Available at: [Link]
-
Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). ESI for - The Royal Society of Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
NextSDS. (n.d.). 3-methyl-[1,1'-biphenyl]-4-carbaldehyde — Chemical Substance Information. Available at: [Link]
-
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. Available at: [Link]
-
International Laboratory USA. (n.d.). 3'-METHYL[1,1'-BIPHENYL]-4-OL. Available at: [Link]
-
Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. Available at: [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available at: [Link]
-
PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Available at: [Link]
-
MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Available at: [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. cenmed.com [cenmed.com]
- 3. 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
